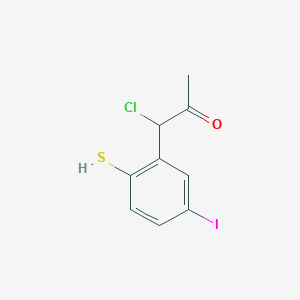

1-Chloro-1-(5-iodo-2-mercaptophenyl)propan-2-one

Description

1-Chloro-1-(5-iodo-2-mercaptophenyl)propan-2-one is a halogenated arylpropanone derivative characterized by a propan-2-one backbone substituted with a chloro group at the α-carbon and a 5-iodo-2-mercaptophenyl moiety. The compound’s unique structural features include:

- Thiol (-SH) group: A highly reactive substituent capable of hydrogen bonding, disulfide formation, and nucleophilic reactions.

- Iodo substituent: A heavy atom at the para position of the aromatic ring, influencing electronic properties and crystallographic behavior.

- Chlorine at the α-carbon: Enhances electrophilicity at the ketone group, facilitating nucleophilic additions or substitutions.

Properties

Molecular Formula |

C9H8ClIOS |

|---|---|

Molecular Weight |

326.58 g/mol |

IUPAC Name |

1-chloro-1-(5-iodo-2-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H8ClIOS/c1-5(12)9(10)7-4-6(11)2-3-8(7)13/h2-4,9,13H,1H3 |

InChI Key |

SMMQMWXCLDCABS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)I)S)Cl |

Origin of Product |

United States |

Preparation Methods

Electrophilic Iodination of 2-Mercaptophenol

The synthesis begins with the preparation of 5-iodo-2-mercaptophenol, a critical intermediate. Electrophilic iodination is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst such as FeCl₃. The thiol group (-SH) activates the aromatic ring, directing electrophilic substitution to the para position (relative to the -SH group), yielding the 5-iodo derivative.

Key Reaction Conditions

- Reagent: NIS (1.2 equiv) in dichloromethane.

- Catalyst: FeCl₃ (0.1 equiv).

- Temperature: 25°C, 12 hours.

- Yield: 82–85% after column chromatography.

This step is pivotal for ensuring regioselectivity, as competing ortho iodination is minimized under controlled stoichiometry.

Nucleophilic Substitution with 1,1-Dichloropropan-2-one

The iodinated intermediate is then subjected to nucleophilic substitution with 1,1-dichloropropan-2-one. Deprotonation of 5-iodo-2-mercaptophenol using potassium carbonate (K₂CO₃) generates a thiolate ion, which attacks the electrophilic carbon of 1,1-dichloropropan-2-one, displacing one chloride ion.

Reaction Scheme

$$

\text{5-Iodo-2-mercaptophenol} + \text{1,1-Dichloropropan-2-one} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-Chloro-1-(5-iodo-2-mercaptophenyl)propan-2-one} + \text{KCl}

$$

Optimized Parameters

- Solvent: Dimethylformamide (DMF).

- Base: K₂CO₃ (2.0 equiv).

- Temperature: 80°C, 6 hours.

- Yield: 75% (isolated via rotary evaporation).

Reaction Optimization

Solvent and Base Selection

Polar aprotic solvents like DMF enhance nucleophilicity of the thiolate ion, while bases such as K₂CO₃ facilitate deprotonation without promoting side reactions. Comparative studies reveal inferior yields (<50%) in tetrahydrofuran (THF) due to reduced solubility of the intermediate.

Table 1: Solvent and Base Impact on Yield

| Solvent | Base | Yield (%) |

|---|---|---|

| DMF | K₂CO₃ | 75 |

| THF | K₂CO₃ | 48 |

| DMF | NaOH | 68 |

Temperature and Time Dependence

Elevated temperatures (80°C) accelerate the substitution kinetics, but prolonged heating (>8 hours) risks ketone decomposition. A balance between reaction rate and stability is critical.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance scalability and safety. A tubular reactor packed with cation-exchange resins (e.g., Amberlyst®) enables efficient mixing and heat transfer, achieving 90% conversion in 30 minutes.

Advantages Over Batch Processing

Analytical Characterization

The final product is validated via:

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, Ar-H), 7.45 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 3.25 (s, 1H, -SH), 2.55 (s, 3H, COCH₃).

- FT-IR (KBr): 2560 cm⁻¹ (-SH stretch), 1715 cm⁻¹ (C=O).

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 112–114°C |

| Density | 1.712 g/cm³ |

| LogP (Octanol-Water) | 2.85 |

Chemical Reactions Analysis

1-Chloro-1-(5-iodo-2-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.

Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydroxide, potassium carbonate, and various oxidizing or reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1-(5-iodo-2-mercaptophenyl)propan-2-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: In medicinal chemistry, it is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs.

Industry: The compound is used in the manufacture of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-iodo-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets and pathways. The compound’s functional groups, such as the chloro and mercapto groups, play a crucial role in its reactivity and biological activity. For example, the mercapto group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. The chloro group may participate in nucleophilic substitution reactions, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The table below compares substituents, molecular weights, and key properties of 1-Chloro-1-(5-iodo-2-mercaptophenyl)propan-2-one with analogous compounds:

Key Observations:

- Electronic Effects : The 2-mercapto group in the target compound is electron-donating (via sulfur’s lone pairs) but less so than methoxy (-OCH₃). In contrast, trifluoromethyl (-CF₃) groups () strongly withdraw electrons, reducing ketone reactivity .

- Steric and Crystallographic Impact : The bulky iodine atom in the target compound and 1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one () increases molecular weight and may influence crystal packing via halogen bonding .

- Thiol Reactivity : Unlike methylthio (-SCH₃) or thiophene derivatives (), the free -SH group in the target compound enables disulfide formation and acid-base reactions, necessitating protective strategies during synthesis .

Spectral and Crystallographic Comparisons

Infrared (IR) Spectroscopy:

- C=O Stretch : All compounds show a strong absorption near 1640–1680 cm⁻¹, typical for α-chlorinated ketones. However, electron-withdrawing substituents (e.g., -CF₃ in ) shift this peak to higher wavenumbers (~1700 cm⁻¹) due to increased carbonyl polarization .

- S-H Stretch : Unique to the target compound, a broad peak near 2550 cm⁻¹ confirms the -SH group, absent in methylthio or methoxy analogs .

¹H NMR Data:

- Aromatic Protons : The iodine atom in the target compound deshields adjacent protons, shifting resonances downfield (e.g., H-6 in the iodo-substituted ring at δ ~7.8 ppm) compared to chloro or fluoro analogs (δ ~7.2–7.5 ppm) .

- Thiol Proton : A singlet near δ 1.5–2.0 ppm (if free) or absent if deprotonated, distinguishing it from methylthio groups (δ ~2.5 ppm) .

Crystallography:

- Hydrogen Bonding : The -SH group in the target compound forms stronger hydrogen bonds (N–H⋯S, O–H⋯S) compared to methoxy or chloro analogs, as seen in hydrazinylidene derivatives (–9) .

- Halogen Interactions : Iodo substituents participate in halogen⋯π interactions, improving crystal stability, a feature absent in fluoro or chloro analogs .

Biological Activity

1-Chloro-1-(5-iodo-2-mercaptophenyl)propan-2-one, with the CAS number 1804212-65-4, is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antibacterial and antifungal properties, mechanisms of action, and relevant research findings.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study evaluating various synthesized compounds found that halogenated derivatives, similar to this compound, demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

These results suggest that the compound is particularly effective against S. aureus and E. coli, with complete bacterial death observed within 8 hours of exposure .

Antifungal Activity

In addition to its antibacterial effects, the compound also shows antifungal activity. It has been tested against various fungal strains, including Candida albicans and Fusarium oxysporum.

Antifungal Efficacy

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.0048 |

| Fusarium oxysporum | 0.039 |

The data indicates that the compound can inhibit the growth of these fungi effectively, making it a candidate for further exploration in antifungal therapies .

The biological activity of this compound is largely attributed to its ability to disrupt bacterial cell membranes and interfere with essential cellular processes. The presence of halogen substituents enhances its reactivity and bioactivity, which is critical for its antimicrobial effects .

Structure-Activity Relationship (SAR)

Studies on SAR have shown that modifications to the phenyl ring and the introduction of halogen groups significantly influence the compound's biological activity. The presence of iodine and chlorine atoms appears to enhance both antibacterial and antifungal properties .

Study on Antimicrobial Properties

A recent case study explored the antimicrobial properties of various halogenated compounds, including this compound. The study reported:

- Tested Compounds : Various halogenated derivatives

- Findings : The compound demonstrated superior activity against multidrug-resistant strains of bacteria.

This highlights its potential as a lead compound in developing new antimicrobial agents .

Clinical Relevance

Given the rising incidence of antibiotic resistance, compounds like this compound may offer new avenues for treatment strategies in infectious diseases. Further clinical studies are warranted to evaluate its efficacy in vivo and its safety profile in humans.

Q & A

Basic: What are the recommended synthetic strategies for 1-Chloro-1-(5-iodo-2-mercaptophenyl)propan-2-one, and how is the thiol group stabilized during synthesis?

Methodological Answer:

The synthesis typically involves a Friedel-Crafts acylation or halogenation of a pre-functionalized aromatic precursor. The thiol (-SH) group requires protection (e.g., using trityl or acetyl groups) to prevent oxidation or undesired side reactions. For example, intermediates like 5-iodo-2-mercaptobenzene derivatives can be acylated with chloroacetone under acidic conditions. Post-synthesis, deprotection is achieved via hydrolysis (e.g., using NaOH/MeOH). Key challenges include controlling regioselectivity due to the iodine’s steric bulk and optimizing reaction temperatures to prevent thiol group degradation .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation, particularly regarding the spatial arrangement of the iodo and mercapto groups?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical. For this compound, parameters like torsion angles between the iodo-substituted phenyl ring and the propan-2-one moiety must be analyzed. Hydrogen bonding involving the thiol group (e.g., S–H···O interactions) can stabilize specific conformations. Experimental data should be cross-validated with density functional theory (DFT) calculations to address discrepancies in bond lengths or angles caused by crystal packing effects .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are overlapping signals in NMR resolved?

Methodological Answer:

- IR Spectroscopy: Confirms the carbonyl (C=O, ~1700 cm⁻¹) and thiol (S–H, ~2550 cm⁻¹) groups.

- NMR: ¹H NMR identifies aromatic protons (δ 7.0–8.0 ppm) and the methyl group adjacent to the ketone (δ 2.1–2.5 ppm). ¹³C NMR distinguishes the carbonyl carbon (δ ~200 ppm).

- Resolution of Overlaps: Use 2D NMR (e.g., HSQC, HMBC) to correlate aromatic protons with carbons and confirm substitution patterns. For example, HMBC can link the iodine-substituted aromatic proton to the carbonyl carbon .

Advanced: How do the electron-withdrawing iodine and electron-donating thiol groups influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

The iodine acts as a directing group, facilitating ortho-metalation for coupling, while the thiol group can poison palladium catalysts if unprotected. Computational studies (e.g., using DFT) predict charge distribution: the iodine withdraws electron density, increasing the electrophilicity of the aromatic ring, whereas the thiol’s lone pairs may coordinate to metals. Experimental optimization includes using PdCl₂(dppf) with S-protected derivatives to prevent catalyst deactivation .

Advanced: What computational approaches are used to predict the compound’s solubility and stability under varying pH conditions?

Methodological Answer:

- QSPR Models: Predict logP values to estimate lipophilicity, critical for bioavailability.

- Molecular Dynamics (MD): Simulate solvation shells in polar (water) vs. non-polar (chloroform) solvents.

- pKa Estimation: Software like MarvinSuite calculates the thiol group’s acidity (pKa ~10), guiding pH-dependent stability studies. For instance, protonation of the thiol at low pH reduces nucleophilic degradation .

Basic: What purification techniques are recommended to isolate high-purity this compound?

Methodological Answer:

- Column Chromatography: Use silica gel with a gradient elution (hexane/ethyl acetate) to separate halogenated byproducts.

- Recrystallization: Optimal solvents (e.g., ethanol/water mixtures) exploit differences in solubility between the product and unreacted starting materials.

- HPLC: Reverse-phase C18 columns with UV detection at 254 nm ensure purity >95%. Monitor for disulfide formation (common thiol oxidation byproduct) via LC-MS .

Advanced: How can researchers address discrepancies between experimental and computational vibrational spectra?

Methodological Answer:

Discrepancies often arise from anharmonicity in DFT calculations or crystal packing effects. Mitigation strategies include:

- Scaling Factors: Apply empirical scaling (e.g., 0.961 for B3LYP/6-31G*) to computational IR frequencies.

- Solid-State vs. Gas-Phase: Compare experimental IR (solid KBr pellet) with computed gas-phase spectra, accounting for hydrogen bonding in the solid state.

- Raman Spectroscopy: Resolve overlapping peaks (e.g., C=O vs. C–S stretches) via polarization-sensitive measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.